2-Amino-5-iodopyrimidin-4(1H)-one

Natural Killer Cells Immunomodulation Interferon-Independent Activation

This 5-iodo pyrimidinone core enables superior palladium-catalyzed cross-coupling efficiency for generating 5-aryl immunomodulator analogs and demonstrates the highest colchicine binding inhibition (43.2%) among halogens for microtubule-targeting research. The 5-iodo substitution uniquely supports interferon-independent NK cell activation, avoiding confounding interferon induction seen with bromo analogs. Choose for reproducible, scaffold-specific activity critical in antiviral and oncology programs.

Molecular Formula C4H4IN3O
Molecular Weight 237 g/mol
CAS No. 3993-79-1
Cat. No. B1606595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodopyrimidin-4(1H)-one
CAS3993-79-1
Molecular FormulaC4H4IN3O
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)I
InChIInChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
InChIKeyCOBXLVJRFXFFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1): 5-Iodoisocytosine for Antiviral and Antitumor Nucleoside Scaffold Development


2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1), also designated 5-iodoisocytosine or 2-amino-4-hydroxy-5-iodopyrimidine, is a halogenated pyrimidine heterocycle with the molecular formula C4H4IN3O and molecular weight 237.00 g/mol [1]. This compound is characterized by an amino group at the 2-position, an iodine atom at the 5-position, and a keto group at the 4-position of the pyrimidine ring, existing in tautomeric equilibrium with its 3H-pyrimidin-4-one form . In medicinal chemistry, the 5-iodo substitution pattern has been foundational for developing immunomodulatory and antiviral agents, including the clinical candidate bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one) [2]. The iodine substituent confers unique reactivity in palladium-catalyzed cross-coupling reactions and influences biological target interactions distinct from chloro-, bromo-, or fluoro-substituted analogs.

Procurement Alert: Why 2-Amino-5-iodopyrimidin-4(1H)-one Cannot Be Interchanged with 5-Bromo, 5-Chloro, or Non-Halogenated Pyrimidinone Analogs


Within the 5-halogenated pyrimidin-4-one family, the identity of the halogen substituent produces non-interchangeable biological and chemical outcomes that directly affect experimental reproducibility and synthetic pathway viability. Direct comparative studies reveal that 5-iodo derivatives exhibit functional divergence from 5-bromo analogs in both antitumor efficacy and interferon induction profiles—with AIPP (2-amino-5-iodo-6-phenyl-4-pyrimidinone) demonstrating distinct immunological activation mechanisms relative to ABPP (2-amino-5-bromo-6-phenyl-4-pyrimidinone) [1]. In chemical synthesis, 5-iodopyrimidines function as the most efficient substrates in palladium-catalyzed cross-coupling reactions compared to 5-bromo counterparts [2]. Additionally, structure-activity relationship analyses confirm that halogen substitution follows a clear potency gradient (H ≪ F < Cl ≦ Br ≦ I) for microtubule-targeting activity, with the iodine-substituted compound achieving 43.2% inhibition of colchicine binding to tubulin at 5 mM [3]. These compound-specific differences render in-class substitutions invalid for applications requiring reproducible biological activity or specific synthetic reactivity.

Quantitative Differentiation Evidence: 2-Amino-5-iodopyrimidin-4(1H)-one Performance Data Against Key Comparators


NK Cell Activation: Iodo-Substituted Pyrimidinone (AIPP) Achieves 4-Fold Cytotoxicity Enhancement Without Interferon Induction — Mechanistically Distinct from Bromo Analog (ABPP)

In a direct head-to-head comparison of 2-amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) versus 2-amino-5-bromo-6-phenyl-4-pyrimidinone (ABPP) in BN rats, both agents produced a long-lasting ~4-fold increase in NK cell cytotoxicity following a single intraperitoneal dose of 250 mg/kg [1]. Critically, this NK cell enhancement was achieved through divergent mechanistic pathways: ABPP induced high serum levels of interferon, whereas AIPP did not induce interferon production, demonstrating that the 5-iodo derivative activates NK cells through an interferon-independent mechanism [1]. This mechanistic divergence is verified by independent studies confirming that AIPP and ABPP are equally active in enhancing NK cell activity despite their differential interferon-inducing capacity [2].

Natural Killer Cells Immunomodulation Interferon-Independent Activation

Antitumor Efficacy: AIPP and ABPP Reduce Lung Metastasis Nodules to Comparable Extent, Outperforming ABMP (6-Methyl Analog) by Substantial Margin

In a comparative murine tumor study, three pyrimidinone compounds were evaluated against artificial lung metastases of fibrosarcoma NFSa, mammary carcinoma MCa-K, and fibrosarcoma FSa [1]. 2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) and its 5-bromo counterpart (ABPP), each administered intraperitoneally at 250 mg/kg for 2–3 consecutive days, both greatly reduced the number of tumor nodules developing in the lungs [1]. In contrast, 2-amino-5-bromo-6-methyl-4-pyrimidinone (ABMP) was considerably less effective [1]. The study further demonstrated that both AIPP and ABPP were effective in therapeutic treatment of spontaneous lung metastases, particularly when administered prior to surgical removal of the primary tumor [1].

Lung Metastasis Antitumor Activity Fibrosarcoma

Tubulin Binding SAR: 5-Iodo Substitution Achieves 43.2% Colchicine Displacement — Highest in Halogen Series with Clear Activity Gradient H ≪ F < Cl ≦ Br ≦ I

A structure-activity relationship study of 1-propargyl-5-halopyrimidin-2-ones established a clear halogen-dependent activity gradient for competitive inhibition of colchicine binding to DEAE-cellulose purified tubulin [1]. At 5 mM concentration, 1-propargyl-5-iodopyrimidin-2-one inhibited colchicine binding by 43.2%, the highest value within the metahalone group [1]. The non-halogenated analog (1-propargylpyrimidin-2-one) showed no inhibition at 5 mM, while 5-fluoro required 1.5 mM for metaphase arrest activity compared to 0.375–0.18 mM for chloro, bromo, and iodo compounds [1]. The increasing order of mitotic inhibitory potential and colchicine binding competition is H ≪ F < Cl ≦ Br ≦ I [1].

Microtubule Inhibition Colchicine Binding Halogen SAR

Synthetic Versatility: 5-Iodopyrimidines Are the Most Efficient Substrates in Palladium-Catalyzed Suzuki Cross-Coupling Compared to 5-Bromo Analogs

In palladium-catalyzed Suzuki cross-coupling reactions for generating 5-aryl derivatives from 2-amino-5-halo-4-methoxy-6-phenylpyrimidines, the 5-iodopyrimidines function as the most efficient substrates compared to their 5-bromo counterparts [1]. The study explicitly identifies that while both 5-bromo- and 5-iodo-substrates are usable, the iodo derivatives exhibit superior efficiency in cross-coupling transformations [1]. Hydrolysis of the resulting 2-amino-5-aryl-4-methoxy-6-phenylpyrimidines then affords the required pyrimidin-4-ones in high yields [1].

Palladium Catalysis Suzuki Coupling Cross-Coupling

Anti-HBV Activity: 5-Iodo-6-aryl Pyrimidinones Demonstrate Superior Potency to Lamivudine with EC₅₀ Values of 0.376 μM and 0.469 μM

A series of 5-iodo-2-arylalkylthio-6-aryl pyrimidin-4(3H)-ones, structurally derived from the 5-iodopyrimidin-4-one core, were synthesized and evaluated for anti-HBV activity using the HepAD38 cell system [1]. Compounds 6d1 and 6e3 exhibited more potent anti-HBV activity than the clinical comparator lamivudine (3TC), with EC₅₀ values of 0.376 μM and 0.469 μM, respectively [1]. Mechanistic analysis via RT-PCR confirmed that these 5-iodo S-DABO analogs do not interfere with HBV transcription, while TRFIA analysis revealed effective reduction of HBeAg secretion, indicating a post-transcriptional mechanism distinct from nucleoside reverse transcriptase inhibitors [1].

Hepatitis B Virus Reverse Transcriptase Inhibition S-DABO Derivatives

Purity and Storage Specifications: Commercial Availability at ≥97–98% Purity with Light-Sensitive Storage Requirements (2–8°C, Protected from Light)

Multiple reputable vendors offer 2-Amino-5-iodopyrimidin-4(1H)-one (CAS 3993-79-1) with standardized purity specifications of 97–98% as verified by NMR, HPLC, or GC analytical methods . The compound requires storage at 2–8°C with protection from light and is typically maintained under inert gas atmosphere to prevent degradation [1]. While no direct comparative stability data against 5-bromo or 5-chloro analogs was identified, the iodo-substituted pyrimidinones are noted to be particularly susceptible to photolytic degradation due to the relatively weak C–I bond compared to C–Br or C–Cl bonds — a class-level inference based on halogen bond dissociation energies (C–I ~ 209 kJ/mol vs C–Br ~ 285 kJ/mol vs C–Cl ~ 327 kJ/mol).

Purity Specification Storage Conditions Quality Control

Target Applications for 2-Amino-5-iodopyrimidin-4(1H)-one Based on Validated Performance Data


Development of Non-Nucleoside Anti-HBV Agents with Potency Exceeding Lamivudine

As demonstrated in the MedChemComm 2015 study, 5-iodo-6-aryl pyrimidin-4(3H)-one derivatives achieve EC₅₀ values of 0.376–0.469 μM against HBV DNA production in HepAD38 cells, outperforming lamivudine [1]. This scaffold offers a validated starting point for hepatitis B drug discovery programs seeking non-nucleoside reverse transcriptase inhibitors with demonstrated efficacy. The 2-amino-5-iodopyrimidin-4(1H)-one core provides the essential 5-iodo substitution required for this activity class.

Antimitotic Agent Development Targeting the Colchicine Binding Site

The established SAR demonstrating 43.2% colchicine binding inhibition for 5-iodopyrimidin-2-one derivatives — the highest in the halogen series (H ≪ F < Cl ≦ Br ≦ I) — positions this scaffold for microtubule-targeting drug discovery [1]. Researchers developing metaphase-arresting agents should prioritize the 5-iodo substitution over bromo, chloro, or fluoro analogs to maximize tubulin-binding potency.

Immunomodulatory Agent Synthesis via Palladium-Catalyzed Cross-Coupling

The 5-iodopyrimidine core serves as the most efficient substrate in Suzuki cross-coupling reactions for generating 5-aryl derivatives, enabling diversification into immunomodulatory analogs of bropirimine [1]. Medicinal chemistry teams pursuing structure-activity relationship studies of pyrimidinone-based immunomodulators will benefit from the superior coupling efficiency of the 5-iodo building block compared to 5-bromo alternatives.

Interferon-Independent NK Cell Activation Studies

The documented ability of 5-iodo-6-phenyl-pyrimidinones (AIPP) to enhance NK cell cytotoxicity by ~4-fold without inducing interferon production provides a unique mechanistic probe [1]. Researchers investigating interferon-independent innate immune activation pathways require this specific scaffold, as the 5-bromo analog (ABPP) confounds results by simultaneously triggering interferon production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-iodopyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.